molecular formula C11H9FO4 B2765962 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid CAS No. 1593419-85-2

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid

Cat. No.: B2765962
CAS No.: 1593419-85-2
M. Wt: 224.187
InChI Key: HULZBQUVVYJDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉FO₄ and a molecular weight of 224.19 g/mol . This compound is part of the isochroman family, which is known for its diverse biological and chemical properties.

Preparation Methods

The synthesis of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.

    Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the oxo and carboxylic acid groups facilitate interactions through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid include:

    7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    7-Fluoro-3-methyl-1-oxo-isochroman-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    7-Fluoro-3-methyl-1-oxo-isochroman-3-ethyl ester: Similar structure but with an ester group instead of a carboxylic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-11(10(14)15)5-6-2-3-7(12)4-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULZBQUVVYJDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)F)C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.